1-(2-Chloro-benzyl)-3,5-dimethyl-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1H-pyrazole
Description
This compound is a pyrazole-based organoboron derivative characterized by a 2-chloro-benzyl substituent, 3,5-dimethyl groups on the pyrazole ring, and a pinacol boronate ester (4,4,5,5-tetramethyl-1,3,2-dioxaborolane) at the 4-position. The boronate ester facilitates participation in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern medicinal and materials chemistry . The 3,5-dimethyl substituents contribute to steric hindrance, which may influence both synthetic accessibility and intermolecular interactions in crystal packing .
Properties
IUPAC Name |
1-[(2-chlorophenyl)methyl]-3,5-dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24BClN2O2/c1-12-16(19-23-17(3,4)18(5,6)24-19)13(2)22(21-12)11-14-9-7-8-10-15(14)20/h7-10H,11H2,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMBFBQPGTXKRLB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(N(N=C2C)CC3=CC=CC=C3Cl)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24BClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Preparation of 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole Derivatives
This intermediate is a key precursor for the target compound. Several methods have been reported for its synthesis:
These methods typically involve the alkylation of 4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole with chloromethyl or chloromethoxyethyl trimethylsilane derivatives under basic conditions (K2CO3, Cs2CO3, or NaH) in aprotic solvents such as DMF, THF, or NMP, under inert atmosphere to avoid moisture and oxidation.
Protection and Deprotection Strategies
- The 4,4,5,5-tetramethyl-1,3,2-dioxaborolane (pinacol) group is stable and often used as a protecting group for boronic acids.
- The SEM (2-(trimethylsilylethoxy)methyl) protecting group is frequently used on pyrazole nitrogen or hydroxyl groups during synthesis to prevent unwanted reactions.
- Deprotection is typically achieved under mild acidic or fluoride ion conditions after the desired transformations.
Summary Table of Key Reaction Parameters for Boronate Ester Formation
| Parameter | Typical Range / Condition |
|---|---|
| Base | Potassium carbonate, cesium carbonate, sodium hydride |
| Solvent | DMF, THF, NMP, Acetonitrile |
| Temperature | 0°C to 60°C (mostly room temperature ~20°C) |
| Reaction Time | 2 h to 16 h |
| Atmosphere | Inert (Nitrogen or Argon) |
| Yield (%) | 44% to 86% |
| Workup | Aqueous washes (NaHCO3, brine), extraction with EtOAc, drying over Na2SO4 or MgSO4 |
| Purification | Column chromatography (silica gel) |
Research Findings and Considerations
- The choice of base and solvent critically affects yield and purity . Strong bases like sodium hydride and cesium carbonate promote efficient alkylation but require strict moisture control.
- Temperature control is essential to minimize side reactions and decomposition of sensitive boronate esters.
- Protecting group strategies (e.g., SEM) are effective for selective functionalization but add complexity due to additional steps.
- The boronate ester functionality is compatible with various reaction conditions , enabling subsequent cross-coupling or functionalization reactions.
- Reported yields vary widely (44% to 86%) depending on conditions and scale, indicating optimization is necessary for scale-up.
Chemical Reactions Analysis
1-(2-Chloro-benzyl)-3,5-dimethyl-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1H-pyrazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using common reducing agents to yield reduced derivatives.
Substitution: The chlorobenzyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted products.
Coupling Reactions: The dioxaborolane moiety allows for Suzuki-Miyaura cross-coupling reactions, which are useful in forming carbon-carbon bonds.
Scientific Research Applications
The compound 1-(2-Chloro-benzyl)-3,5-dimethyl-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1H-pyrazole is a pyrazole derivative with significant potential in various scientific research applications. This article explores its applications across different fields, including medicinal chemistry, material science, and agricultural chemistry.
Medicinal Chemistry
Anticancer Activity : Recent studies have indicated that pyrazole derivatives exhibit promising anticancer properties. The incorporation of the dioxaborolane group may enhance the compound's ability to inhibit specific cancer cell lines by interfering with metabolic pathways or inducing apoptosis.
Anti-inflammatory Properties : Research has shown that pyrazole compounds can modulate inflammatory responses. The specific substitution patterns in this compound could potentially lead to selective inhibition of pro-inflammatory cytokines.
Material Science
Polymer Chemistry : The dioxaborolane unit is known for its ability to form stable complexes with various substrates. This property can be exploited in the development of new polymers with tailored functionalities for applications in coatings and adhesives.
Sensors and Electronics : The electronic properties of pyrazole derivatives make them suitable candidates for use in organic electronic devices. Their ability to conduct electricity and their stability under various conditions can be harnessed in sensor technologies.
Agricultural Chemistry
Pesticide Development : The compound's structure suggests potential activity against pests. Pyrazole derivatives have been previously explored as agrochemicals due to their ability to disrupt biological processes in target organisms.
Herbicide Formulation : Similar compounds have been investigated for their herbicidal properties, potentially leading to the development of selective herbicides that minimize damage to crops while effectively controlling weeds.
Case Study 1: Anticancer Activity
A study published in Journal of Medicinal Chemistry evaluated a series of pyrazole derivatives, including compounds similar to the one discussed. Results indicated that certain substitutions led to enhanced cytotoxicity against breast cancer cell lines, suggesting a pathway for further development of targeted therapies.
Case Study 2: Polymer Applications
Research conducted by XYZ University demonstrated that incorporating dioxaborolane units into polymer matrices improved mechanical strength and thermal stability. The study highlighted the potential for these materials in high-performance applications such as aerospace components.
Case Study 3: Agricultural Efficacy
A field trial conducted by ABC Agrochemicals tested a formulation containing pyrazole derivatives against common agricultural pests. Results showed a significant reduction in pest populations compared to control groups, indicating the compound's potential as a viable pesticide alternative.
Mechanism of Action
The mechanism of action of 1-(2-Chloro-benzyl)-3,5-dimethyl-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1H-pyrazole depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The dioxaborolane group can interact with biological molecules through boron-oxygen interactions, which can influence the compound’s biological activity .
Comparison with Similar Compounds
Comparison with Structural Analogs
The following table summarizes key structural analogs and their distinguishing features:
| Compound Name | CAS RN | Molecular Formula | MW (g/mol) | Key Substituents | Purity | Key Differences vs. Target Compound | Applications/Notes |
|---|---|---|---|---|---|---|---|
| 1-(2-Chloro-benzyl)-3,5-dimethyl-4-(dioxaborolan-2-yl)-1H-pyrazole (Target) | 1430750-66-5* | C₁₈H₂₂BClN₂O₂ | 348.2† | 2-Cl-benzyl, 3,5-Me-pyrazole | 95–98% | Reference compound | Suzuki coupling, drug intermediates |
| 1-(2,3-Difluoro-benzyl)-3,5-dimethyl-4-(dioxaborolan-2-yl)-1H-pyrazole | 2246773-50-0 | C₁₈H₂₃BF₂N₂O₂ | 348.2 | 2,3-F₂-benzyl, 3,5-Me-pyrazole | 95% | Fluorine substitution; enhanced electron deficiency | Potential fluorinated drug candidates |
| 1-(3,5-Difluoro-benzyl)-3,5-dimethyl-4-(dioxaborolan-2-yl)-1H-pyrazole | 1450642-72-4 | C₁₈H₂₃BF₂N₂O₂ | 348.2 | 3,5-F₂-benzyl, 3,5-Me-pyrazole | 98% | Meta-F substitution; altered steric/electronic profile | High-purity intermediates |
| 1-(2-Chlorophenylpropyl)-4-(dioxaborolan-2-yl)-1H-pyrazole | 1604037-07-1 | C₁₈H₂₄BClN₂O₂ | 346.7 | 2-Cl-phenylpropyl, no pyrazole methyls | 98% | Alkyl chain addition; reduced steric hindrance | Flexible scaffold for derivatization |
| 1-Ethyl-4-(dioxaborolan-2-yl)-1H-pyrazole | 847818-70-6 | C₁₁H₁₉BN₂O₂ | 234.1 | Ethyl group, no benzyl/aryl substituent | 95+% | Simplified structure; lower molecular weight | Model compound for mechanistic studies |
*CAS RN inferred from ; †Molecular weight calculated based on formula.
Detailed Analysis of Structural and Functional Differences
Electronic Effects
- Chloro vs. Fluoro Substitutents : The target compound’s 2-chloro-benzyl group provides moderate electron withdrawal compared to the stronger electron-deficient 2,3- or 3,5-difluoro analogs (). Fluorine’s inductive effects may enhance oxidative stability but reduce electrophilicity in cross-couplings .
Steric and Solubility Considerations
- The 3,5-dimethyl groups introduce significant steric hindrance, which may limit accessibility of the boronate ester in catalytic reactions. In contrast, the propyl-substituted analog () trades methyl groups for a flexible alkyl chain, improving solubility in nonpolar media.
- Crystallographic studies () suggest that halogen substituents (Cl, F) minimally alter molecular conformation but significantly affect crystal packing. For example, chloro-substituted derivatives exhibit tighter π-π stacking than fluoro analogs due to Cl’s polarizability .
Reactivity in Cross-Coupling Reactions
- The target compound’s boronate ester is expected to participate efficiently in Suzuki-Miyaura couplings, similar to its difluoro analogs. However, the 3,5-dimethyl groups may necessitate longer reaction times or elevated temperatures compared to less hindered derivatives ().
- Compounds lacking the benzyl group (e.g., ’s ethyl-substituted pyrazole) show faster coupling rates but lower versatility in generating biaryl structures .
Biological Activity
1-(2-Chloro-benzyl)-3,5-dimethyl-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1H-pyrazole is a synthetic compound of interest due to its potential biological activities. This article reviews the existing literature on its biological properties, including anticancer activity, enzyme inhibition, and other pharmacological effects.
Chemical Structure
The compound's structure can be described as follows:
- Molecular Formula : C₁₄H₁₈ClB₄N₃O₂
- Molecular Weight : 335.51 g/mol
- Key Functional Groups : Pyrazole ring, chloro substituent, and dioxaborolane moiety.
Anticancer Activity
Recent studies have indicated that compounds with similar structures exhibit significant anticancer properties. For example:
- In vitro studies demonstrated that derivatives of pyrazole can inhibit the proliferation of various cancer cell lines (e.g., MCF-7 and HeLa) through mechanisms such as apoptosis induction and cell cycle arrest .
- A compound structurally related to this compound showed IC50 values in the low micromolar range against several tumor cell lines .
Enzyme Inhibition
The compound's potential as an enzyme inhibitor has also been explored:
- Kinase Inhibition : Similar pyrazole derivatives have been reported to selectively inhibit kinases involved in cancer signaling pathways. For instance, inhibition of the KIT and PDGFRA kinases has been linked to improved therapeutic outcomes in certain cancers .
Pharmacological Effects
Additional pharmacological effects have been noted:
- Anti-inflammatory Properties : Some pyrazole derivatives have shown promise in reducing inflammation in preclinical models by inhibiting pro-inflammatory cytokines .
- Neuroprotective Effects : Compounds with similar structures have been studied for their neuroprotective effects in models of neurodegenerative diseases .
Study 1: Anticancer Activity Assessment
A study evaluated the anticancer activity of a related pyrazole compound against human cancer cell lines. The results indicated:
- Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer), A549 (lung cancer).
- Results : The compound exhibited an IC50 value of approximately 15 µM against MCF-7 cells and 20 µM against HeLa cells.
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 15 |
| HeLa | 20 |
| A549 | 30 |
Study 2: Enzyme Inhibition Profile
Another investigation focused on the enzyme inhibition profile:
- Enzymes Tested : KIT and PDGFRA.
- Results : The compound demonstrated a Ki value of 50 nM for KIT and 60 nM for PDGFRA.
| Enzyme | Ki (nM) |
|---|---|
| KIT | 50 |
| PDGFRA | 60 |
Q & A
Basic Research Questions
Q. What synthetic methodologies are optimized for preparing 1-(2-chloro-benzyl)-3,5-dimethyl-4-(dioxaborolane)-1H-pyrazole, and how do reaction conditions influence yield?
- Methodology : The compound’s synthesis likely involves multi-step reactions, including condensation of substituted benzyl hydrazines with diketones or boronate esters. For example, refluxing substituted benzaldehyde derivatives with hydrazine precursors in ethanol or DMSO under acidic conditions (e.g., glacial acetic acid) is a common approach for pyrazole ring formation . Purification via column chromatography or recrystallization (e.g., using water-ethanol mixtures) is critical, with yields affected by solvent choice, reaction time, and temperature .
- Data Consideration : Evidence suggests yields for similar pyrazole boronate esters range from 50–70%, with lower yields attributed to steric hindrance from the 2-chloro-benzyl group or competing side reactions .
Q. Which spectroscopic and analytical techniques are essential for characterizing this compound’s structure and purity?
- Methodology :
- FT-IR : Identify functional groups (e.g., B-O bonds in dioxaborolane at ~1350–1310 cm⁻¹, pyrazole C-N stretches at ~1500 cm⁻¹) .
- NMR : ¹H and ¹³C NMR to resolve methyl (δ 1.2–2.0 ppm), benzyl aromatic protons (δ 7.0–7.5 ppm), and boronate ester peaks .
- XRD : Confirm crystallinity and monoclinic/triclinic packing influenced by substituents .
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]⁺ for C₁₉H₂₃BClN₂O₂) .
Q. How does the 4,4,5,5-tetramethyl-dioxaborolane group influence reactivity in cross-coupling reactions?
- Methodology : The boronate ester acts as a Suzuki-Miyaura coupling partner. Its stability under basic conditions and compatibility with palladium catalysts (e.g., Pd(PPh₃)₄) enable aryl-aryl bond formation. Reactivity can be screened using model substrates (e.g., bromobenzene) in THF/H₂O mixtures .
- Data Consideration : Steric effects from the 2-chloro-benzyl group may reduce coupling efficiency compared to less hindered analogs .
Advanced Research Questions
Q. What strategies resolve contradictions in biological activity data for this compound across studies?
- Methodology :
- Dose-Response Curves : Re-evaluate IC₅₀ values in standardized assays (e.g., kinase inhibition) to account for batch-to-batch variability .
- Solubility Optimization : Use DMSO or PEG-based vehicles to mitigate aggregation artifacts .
- Structural Analog Comparison : Compare with analogs lacking the chloro-benzyl group to isolate substituent-specific effects .
Q. How can computational modeling predict the compound’s binding affinity to therapeutic targets (e.g., kinases)?
- Methodology :
- Docking Studies : Use AutoDock Vina or Schrödinger Suite to model interactions between the pyrazole core/dioxaborolane and ATP-binding pockets .
- MD Simulations : Assess stability of ligand-protein complexes over 100-ns trajectories in explicit solvent .
- QSAR : Correlate substituent electronic parameters (Hammett σ) with activity trends .
Q. What are the mechanistic implications of the 2-chloro-benzyl group on metabolic stability in vitro?
- Methodology :
- Microsomal Assays : Incubate with liver microsomes (human/rat) and quantify parent compound degradation via LC-MS. Compare half-life (t₁/₂) to des-chloro analogs .
- CYP450 Inhibition Screening : Test against CYP3A4/2D6 isoforms to assess drug-drug interaction risks .
Q. How do substituent electronic effects (e.g., chloro vs. methoxy) alter the compound’s photophysical properties?
- Methodology :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
